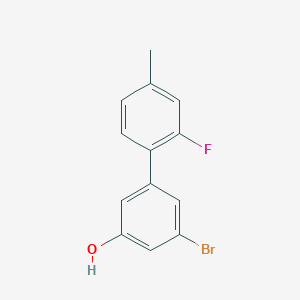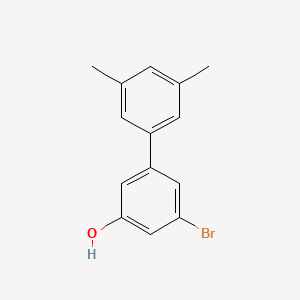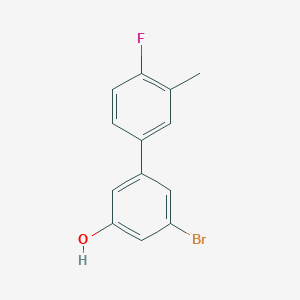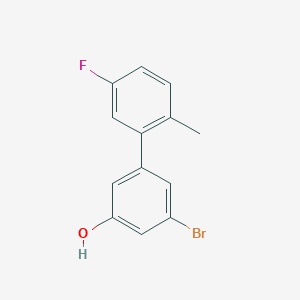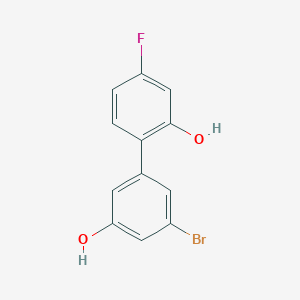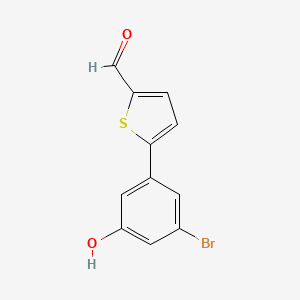
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%
Overview
Description
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% (5FTPB) is a highly reactive and versatile organic compound that has numerous applications in scientific research. It is a brominated phenol derivative of 5-formylthiophene, a sulfur-containing aromatic compound. 5FTPB is an important synthetic intermediate for the preparation of various heterocyclic compounds, such as thiophenes, thiazoles, and thiophene-based polymers. 5FTPB has also been used in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of organic polymers.
Scientific Research Applications
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% has been used as a building block for the synthesis of various heterocyclic compounds, such as thiophenes, thiazoles, and thiophene-based polymers. It has also been used in organic synthesis, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of organic polymers. In addition, 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antioxidants, and anti-cancer agents.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% is not fully understood. It is believed that the bromine atom in the molecule acts as a Lewis acid, which facilitates the formation of a covalent bond between the 5-formylthiophene and the bromine atom. This covalent bond is then further stabilized by the presence of an electron-withdrawing group, such as a carbonyl group, which increases the electron density of the bromine atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% have not been extensively studied. However, it has been suggested that 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% may have antioxidant, anti-inflammatory, and anti-cancer effects. In addition, it has been suggested that 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% may have a role in the regulation of cellular metabolism and the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% in laboratory experiments include its high reactivity, its availability in a range of concentrations, and its low cost. The disadvantages of using 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% include its potential toxicity and its potential to react with other compounds in the reaction mixture.
Future Directions
1. Further research into the biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%.
2. Development of new synthesis methods for 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%.
3. Investigation into the use of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a catalyst for the synthesis of organic compounds.
4. Investigation into the use of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a reagent for the synthesis of organic polymers.
5. Investigation into the use of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a building block for the synthesis of heterocyclic compounds.
6. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as an antioxidant, anti-inflammatory, and anti-cancer agent.
7. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a regulator of cellular metabolism and gene expression.
8. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as a therapeutic agent.
9. Development of new methods for the purification of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95%.
10. Investigation into the potential of 5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% as an industrial chemical.
Synthesis Methods
5-(5-Formylthiophen-2-yl)-3-bromophenol, 95% can be synthesized by a two-step reaction sequence. In the first step, 5-formylthiophene is reacted with bromine in the presence of a base, such as potassium carbonate or sodium hydroxide, to form 5-(5-formylthiophen-2-yl)-3-bromophenol. In the second step, the product is purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.
properties
IUPAC Name |
5-(3-bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-8-3-7(4-9(14)5-8)11-2-1-10(6-13)15-11/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRYTFEKRAPQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)Br)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686387 | |
| Record name | 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261956-94-8 | |
| Record name | 5-(3-Bromo-5-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









